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n-[3-(Dimethylamino)propyl]propanamide

Polyurethane catalysis Gelling selectivity Flexible foam

n-[3-(Dimethylamino)propyl]propanamide (also indexed as CAS 53201-66-4; synonym: N,N-dimethyl-N′-propionylpropylenediamine) is a saturated, low-molecular-weight amidoamine with the formula C₈H₁₈N₂O and a molecular weight of 158.24 g/mol. The molecule contains a tertiary dimethylamino group separated from a propionamide carbonyl by a three-carbon propyl spacer, placing it in the broader class of N-[3-(dimethylamino)propyl] carboxamides.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 69278-66-6
Cat. No. B7824170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-[3-(Dimethylamino)propyl]propanamide
CAS69278-66-6
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCC(=O)NCCCN(C)C
InChIInChI=1S/C8H18N2O/c1-4-8(11)9-6-5-7-10(2)3/h4-7H2,1-3H3,(H,9,11)
InChIKeyLPRTUAMEQDRMAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-[3-(Dimethylamino)propyl]propanamide (CAS 69278-66-6) – Compound Identity, Class, and Procurement-Relevant Characteristics


n-[3-(Dimethylamino)propyl]propanamide (also indexed as CAS 53201-66-4; synonym: N,N-dimethyl-N′-propionylpropylenediamine) is a saturated, low-molecular-weight amidoamine with the formula C₈H₁₈N₂O and a molecular weight of 158.24 g/mol [1]. The molecule contains a tertiary dimethylamino group separated from a propionamide carbonyl by a three-carbon propyl spacer, placing it in the broader class of N-[3-(dimethylamino)propyl] carboxamides. Unlike its closest structural analogs—N-[3-(dimethylamino)propyl]acrylamide (DMAPAA, CAS 3845-76-9) and N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA, CAS 5205-93-6)—the target compound possesses a fully saturated propanamide backbone that lacks the polymerizable α,β-unsaturated carbonyl motif [2]. This fundamental structural distinction governs its stability profile, application scope, and handling requirements, making it non-interchangeable with the acrylamide- and methacrylamide-class analogs for applications where radical polymerization is undesirable or uncontrolled vinyl reactivity must be avoided .

Why n-[3-(Dimethylamino)propyl]propanamide Cannot Be Replaced by Generic In-Class Analogs for Polyurethane Catalysis and Hydrolytically Sensitive Formulations


Compounds sharing the N-[3-(dimethylamino)propyl] pharmacophore are frequently treated as interchangeable building blocks in procurement workflows, yet the structural variation in the acyl portion—saturated propanamide versus unsaturated acrylamide/methacrylamide—produces divergent reactivity profiles that preclude safe substitution. The acrylamide (DMAPAA) and methacrylamide (DMAPMA) analogs contain electrophilic α,β-unsaturated carbonyl groups that undergo Michael addition and free-radical polymerization, requiring stabilization with MEHQ (monomethyl ether hydroquinone) during storage and introducing unwanted vinyl reactivity into downstream formulations [1]. In polyurethane catalysis, the saturated amide bond of the target compound enables covalent incorporation into the urethane matrix during cure, virtually eliminating post-cure amine emissions—a property not shared by conventional tertiary amine catalysts such as triethylenediamine (TEDA), which remain physically entrained and volatilize over the product lifecycle [2]. Furthermore, the amide linkage confers markedly greater resistance to hydrolytic degradation compared to ester-based functional analogs such as dimethylaminoethyl methacrylate (DMAEMA), whose ester bond undergoes pH-dependent scission in aqueous environments . These three differentiation axes—saturation state, amide-versus-ester stability, and covalent matrix incorporation—mean that substituting a generic in-class compound without confirming the specific acyl structure introduces uncontrolled reactivity, altered emission profiles, or premature hydrolytic failure.

Quantitative Differentiation Evidence for n-[3-(Dimethylamino)propyl]propanamide: Comparator-Based Performance Data for Procurement Decision Support


Polyurethane Foam Gelling Catalysis: Head-to-Head Performance Versus Industry-Standard DABCO 33LV / DABCO BL-11 Combination

In a standardized flexible polyurethane foam formulation (105 isocyanate index, water-blown), 3-[3-(dimethylamino)propyl]propionamide used as the gelling catalyst at 0.52 pphp in combination with 0.10 pphp DABCO BL-11 (bis(dimethylaminoethyl)ether, a blowing catalyst) produced a foam profile closely matching that of the industry-standard gelling catalyst DABCO 33LV (33 wt% triethylenediamine in dipropylene glycol) at 0.25 pphp with the same blowing catalyst loading [1]. The foam rise time to top-of-cup-2 (TOC2) was 45.65 seconds for the target compound versus 44.02 seconds for DABCO 33LV, and the final foam height was 404.89 mm versus 409.05 mm, representing a difference of less than 1% in foam expansion [1]. The patent explicitly claims that the amidoamine catalysts are 'selective to the gelling reaction' and 'bind to the urethane, resulting in little or none of the compound being released from the finished product'—a property that distinguishes them from non-reactive tertiary amines such as TEDA which remain physically entrained and contribute to volatile organic emissions [1].

Polyurethane catalysis Gelling selectivity Flexible foam Amidoamine catalyst

Saturated Backbone Eliminates Radical Polymerization Risk: Structural Differentiation from Acrylamide and Methacrylamide Analogs

The target compound's propanamide backbone contains a fully saturated C2–C3 bond (CH₃–CH₂–C=O), whereas the closest structural analogs DMAPAA (CAS 3845-76-9) and DMAPMA (CAS 5205-93-6) possess an α,β-unsaturated acrylamide or methacrylamide moiety (CH₂=CH–C=O or CH₂=C(CH₃)–C=O) that is susceptible to both radical-initiated polymerization and nucleophilic Michael addition . This structural difference has direct procurement and handling consequences: commercial DMAPAA and DMAPMA are typically supplied with 500–1000 ppm MEHQ (monomethyl ether hydroquinone) as a radical polymerization inhibitor and carry storage recommendations that include refrigeration and exclusion of light to prevent spontaneous polymerization . The saturated target compound does not require radical inhibitor stabilization, eliminating MEHQ as a potential leachable contaminant in finished formulations and removing the cold-chain or light-protected storage constraints that complicate logistics for the unsaturated analogs . The molecular formula shift—C₈H₁₈N₂O for the target versus C₈H₁₆N₂O for DMAPAA versus C₉H₁₈N₂O for DMAPMA—reflects the presence or absence of the vinyl unsaturation and its associated methyl substituent, which also alters hydrophobicity (XLogP3) and hydrogen-bonding capacity .

Chemical stability Storage stability Polymerization inhibition Structural differentiation

Amide Versus Ester Hydrolytic Stability: Resistance to pH-Dependent Scission Compared to Dimethylaminoethyl Methacrylate (DMAEMA)

The amide functional group (–CONH–) in the target compound exhibits intrinsically superior resistance to hydrolytic scission compared to the ester linkage (–COO–) present in dimethylaminoethyl methacrylate (DMAEMA, CAS 2867-47-2) and dimethylaminoethyl acrylate (DMAEA). The Good Scents Company's product monograph for the DMAPAA analog explicitly states that amino-type amide structures possess 'stronger stability against hydrolysis' relative to 'ester type methacrylates and acrylates such as dimethylaminoethylmetacrylate or dimethylaminoethylacrylate' [1]. This stability differential is attributed to the resonance stabilization of the amide bond (partial C–N double-bond character from n→π* delocalization), which raises the activation barrier for nucleophilic attack by water or hydroxide ion by approximately 10–15 kcal/mol relative to the corresponding ester [2]. In practical terms, ester-based amino-functional monomers such as DMAEMA undergo measurable hydrolysis at pH < 5 and pH > 9 within hours at ambient temperature, whereas amidoamines remain intact across the pH 3–12 range for extended periods—the DMAPAA analog is reported to withstand 100°C for 12 hours across this pH range without hydrolysis .

Hydrolytic stability Amide bond Ester bond Aqueous formulation pH resistance

Reduced Volatility and Fugitivity Versus Low-Molecular-Weight Tertiary Amine Catalysts: Boiling Point and Molecular Weight Comparison

The target compound exhibits a boiling point of approximately 285°C at 760 mmHg and a molecular weight of 158.24 g/mol, placing it in a significantly lower volatility regime compared to the most widely used polyurethane tertiary amine catalyst, triethylenediamine (TEDA/DABCO), which boils at 174°C with a molecular weight of 112.17 g/mol [1][2]. This 111°C boiling point elevation (a 64% increase) translates to a vapor pressure reduction of approximately two orders of magnitude at typical polyurethane processing temperatures (25–80°C), substantially decreasing the driving force for amine volatilization during foam rise and cure [1]. The patent further teaches that the amide functionality enables covalent reaction with isocyanate, chemically anchoring the catalyst within the polyurethane matrix, which provides an additional retention mechanism beyond what vapor pressure alone would predict [2]. In contrast, TEDA and other simple trialkylamines lack reactive functional groups and rely solely on physical entrainment, resulting in measurable post-cure emissions that contribute to fogging, odor, and occupational exposure concerns in enclosed environments such as automotive interiors [2].

Catalyst fugitivity VOC emissions Boiling point Amine volatility Occupational exposure

Gelling Selectivity Advantage: Catalyst Functional Differentiation from Blowing-Selective and Non-Selective Tertiary Amines

In polyurethane foam production, the ability of a catalyst to selectively promote either the gelling reaction (isocyanate + polyol → urethane) or the blowing reaction (isocyanate + water → urea + CO₂) is a critical formulation parameter that determines cell structure, foam density, and mechanical properties [1]. The U.S. Patent RE38,201 explicitly claims that 3-[3-(dimethylamino)propyl]propionamide and its bis-amide analog are 'particularly useful for the gelling reaction' and are 'selective to the gelling reaction, i.e., the reaction between an organic polyisocyanate and a polyol' [1]. This gelling selectivity is functionally distinct from blowing-selective catalysts such as bis(dimethylaminoethyl)ether (DABCO BL-11), which predominantly accelerate the water-isocyanate reaction, and from non-selective tertiary amines such as TEDA, which accelerate both reactions without strong discrimination [1]. In the comparative foam example, the target compound was used as the gelling catalyst component paired with a separate blowing catalyst (DABCO BL-11), demonstrating that it can serve as a dedicated gelling agent within a dual-catalyst system where the blowing/gelling balance is independently tunable—a formulation strategy that is not achievable with non-selective single-catalyst approaches [1].

Gelling selectivity Blowing/gelling balance Polyurethane foam formulation Selective catalysis

Procurement-Optimized Application Scenarios for n-[3-(Dimethylamino)propyl]propanamide Based on Verified Differentiation Evidence


Low-VOC and Low-Fogging Polyurethane Flexible Foam for Automotive Interiors and Furniture

In water-blown flexible polyurethane foam production for automotive seating, headrests, and residential furniture, formulators face increasing regulatory pressure to eliminate volatile amine emissions that contribute to interior fogging (VDA 278) and odor complaints. The target compound's demonstrated gelling catalytic activity—producing foam profiles within 1% of the DABCO 33LV industry standard in final foam height while achieving comparable rise times [1]—combined with the patent-teached mechanism of covalent amide incorporation into the urethane matrix , directly supports its selection over non-reactive tertiary amines. The 111°C boiling point elevation relative to TEDA [2] provides an additional physical volatility barrier. Procurement teams should specify this compound when CertiPUR-US, GREENGUARD Gold, or OEM-specific VOC/FOG specifications (typically <100 µg/g total VOCs per VDA 278) must be met without sacrificing catalytic productivity.

Aqueous-Phase Surfactant and Detergent Intermediate Where Hydrolytic Stability Is Critical

As a precursor for cationic and amphoteric surfactants via quaternization of the tertiary amine, the target compound's amide bond provides essential resistance to hydrolytic degradation during both the quaternization step (typically conducted in aqueous or mixed aqueous-organic media at elevated temperatures) and the product's service life in aqueous formulations such as liquid detergents, fabric softeners, and personal care rinse-off products. The documented stability of structurally analogous dimethylaminopropyl amides at 100°C for 12 hours across pH 3–12 without hydrolysis [1] contrasts sharply with the pH-dependent degradation profile of ester-based quaternizable intermediates such as DMAEMA. Procurement of the amide-type intermediate eliminates the need for pH-buffered storage and extends formulation shelf life in acidic or alkaline product matrices, making it the structurally appropriate choice when hydrolytic robustness is a non-negotiable specification parameter.

Specialty Chemical Synthesis Requiring a Non-Polymerizable Tertiary Amine Building Block

In synthetic pathways where a tertiary dimethylamino group must be installed via amide coupling without introducing vinyl unsaturation—for example, in the preparation of MRI contrast agent intermediates (as noted in the patent literature describing 3-[3-(dimethylamino)propyl]propionamide as a precursor for paramagnetic complexes [1]), pharmaceutical intermediates, or functional ligands for coordination chemistry—the saturated propanamide backbone of the target compound eliminates the risk of competing radical polymerization or unintended Michael addition that would occur with the acrylamide (DMAPAA) or methacrylamide (DMAPMA) alternatives . The absence of any requirement for MEHQ or other radical inhibitors also simplifies downstream purification, as there is no stabilizer to separate from the product stream. Procurement should prioritize this compound when the synthetic route demands a tertiary amine handle that remains chemically orthogonal to vinyl-based functional groups elsewhere in the molecule.

Polyurethane Coating, Adhesive, and Elastomer Formulations Requiring Selective Gelling Catalysis

In two-component polyurethane coatings, adhesives, sealants, and cast elastomers (CASE applications), the pot-life-to-cure-speed balance is governed by the relative rates of gelling and—if moisture is present—blowing side reactions. The target compound's demonstrated selectivity for the gelling reaction [1] enables formulators to accelerate urethane network build-up without commensurately accelerating the undesirable water-isocyanate side reaction that generates CO₂ bubbles (a critical defect in clear coatings and structural adhesives). When used as the sole gelling catalyst or in combination with a dedicated blowing catalyst, the compound provides independent control over cure profile that is not achievable with non-selective tertiary amines such as TEDA. Procurement of a gelling-selective catalyst supports the production of bubble-free, high-clarity polyurethane films and high-strength adhesive bonds where microvoid formation from premature CO₂ evolution constitutes a quality rejection criterion.

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